1-(1-Anilinobutyl)pyrrolidine-2,5-dione

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationships

1-(1-Anilinobutyl)pyrrolidine-2,5-dione (C₁₄H₁₈N₂O₂; MW 246.30 g·mol⁻¹) is an N-substituted succinimide derivative belonging to the pyrrolidine-2,5-dione class. The compound features an anilinobutyl substituent at the imide nitrogen and possesses a stereogenic center at the C1 position of the butyl chain, enabling enantiomeric differentiation absent in simpler N-aryl or N-alkyl succinimides.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B5224093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Anilinobutyl)pyrrolidine-2,5-dione
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCCCC(NC1=CC=CC=C1)N2C(=O)CCC2=O
InChIInChI=1S/C14H18N2O2/c1-2-6-12(15-11-7-4-3-5-8-11)16-13(17)9-10-14(16)18/h3-5,7-8,12,15H,2,6,9-10H2,1H3
InChIKeyWRSHZIHPVQQJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Anilinobutyl)pyrrolidine-2,5-dione — Scientific Procurement and Compound Identification Guide


1-(1-Anilinobutyl)pyrrolidine-2,5-dione (C₁₄H₁₈N₂O₂; MW 246.30 g·mol⁻¹) is an N-substituted succinimide derivative belonging to the pyrrolidine-2,5-dione class . The compound features an anilinobutyl substituent at the imide nitrogen and possesses a stereogenic center at the C1 position of the butyl chain, enabling enantiomeric differentiation absent in simpler N-aryl or N-alkyl succinimides [1]. Its scaffold is shared with clinically established anticonvulsant succinimides (e.g., ethosuximide, methosuccinimide) and with numerous biologically investigated N-Mannich bases derived from pyrrolidine-2,5-dione [2].

Why 1-(1-Anilinobutyl)pyrrolidine-2,5-dione Cannot Be Replaced by Generic Succinimide Analogs


The pyrrolidine-2,5-dione class encompasses structurally diverse analogues whose biological and physicochemical properties are exquisitely sensitive to N-substitution pattern, 3-position functionalization, and stereochemistry [1]. 1-(1-Anilinobutyl)pyrrolidine-2,5-dione occupies a distinct SAR niche: it bears an N-anilinobutyl group with a chiral center, distinguishing it from both the 3-substituted anticonvulsant succinimides (e.g., ethosuximide, ED₅₀ MES = 74.8 mg/kg i.p. in mice) and from N-Mannich bases with piperazine-methyl linkers (e.g., ED₅₀ MES = 16.13–37.79 mg/kg) [2][3]. Its specific 5-lipoxygenase screening profile (no significant inhibition at 100 μM in RBL-1 cells) further separates it from anti-inflammatory pyrrolidine-2,5-dione derivatives that achieve sub-micromolar COX-2 IC₅₀ values [4]. Generic interchange without rigorous comparative data therefore risks selecting a compound with divergent target engagement, pharmacokinetic behavior, and intellectual property status.

Quantitative Differentiation Evidence for 1-(1-Anilinobutyl)pyrrolidine-2,5-dione Versus Closest Analogs and In-Class Candidates


Chiral Center at N-Alkyl Chain Confers Stereochemical Differentiation Absent in Achiral Succinimide Comparators

1-(1-Anilinobutyl)pyrrolidine-2,5-dione possesses a single chiral center at the C1 carbon of the butyl group attached to the imide nitrogen . This stereogenic element is absent in the most closely related crystallographically characterized Mannich base, 1-[anilino(phenyl)methyl]pyrrolidine-2,5-dione, which has an sp²-hybridized benzylic carbon at the equivalent position and crystallizes in the monoclinic P2₁/c space group with unit cell dimensions a = 15.4871(8) Å, b = 6.6637(3) Å, c = 20.1544(11) Å, β = 109.403(2)°, V = 1961.83(17) ų [1]. The saturated C1 carbon in the target compound enables (R)/(S) enantiomer formation, creating a procurement-relevant differentiation: the racemate versus single-enantiomer forms may exhibit divergent biological profiles, whereas the benzylic analog is configurationally locked.

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationships

5-Lipoxygenase Screening: Target Compound Is Inactive, in Contrast to Anti-Inflammatory Pyrrolidine-2,5-dione Derivatives

In a ChEMBL-deposited binding assay (CHEMBL620010), 1-(1-anilinobutyl)pyrrolidine-2,5-dione was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a single concentration of 100 μM and was scored 'NS' (no significant activity) [1]. This negative result provides a clear differentiation from structurally related pyrrolidine-2,5-dione derivatives developed as multi-target anti-inflammatory agents. For example, compound 13e (a 1,3-disubstituted pyrrolidine-2,5-dione) achieved a COX-2 IC₅₀ of 0.98 μM with a selectivity index of 31.5 in a parallel assay panel [2]. The absence of 5-LO inhibition at 100 μM in the target compound indicates that the anilinobutyl N-substitution alone is insufficient to confer anti-inflammatory 5-LO/COX dual activity, guiding users toward or away from this scaffold depending on screening objectives.

5-Lipoxygenase inhibition Anti-inflammatory screening Target selectivity profiling

Drug-Likeness Parameters Place the Target Compound Within Oral Bioavailability Space, Differentiating It from Higher-MW 3-Substituted Anticonvulsant Leads

The target compound's computed physicochemical profile (MW = 246.30 g·mol⁻¹, 1 H-bond donor, 2 H-bond acceptors, rotatable bond count = 5, computed logP range -0.59 to 3.38 depending on method) falls comfortably within Lipinski's Rule of Five and Veber's oral bioavailability criteria . In a systematic estimation of drug-likeness for disubstituted pyrrolidine-2,5-dione derivatives, reference anticonvulsants ethosuximide and methosuccinimide served as baseline comparators; the studied compounds exhibited predicted gastrointestinal absorption of ~98% and adequate blood-brain barrier permeation [1]. The target compound's lower molecular weight and favorable hydrogen-bonding profile differentiate it from advanced anticonvulsant leads such as N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (MW significantly >400), which achieved ED₅₀ MES = 41.0 mg/kg but with higher lipophilicity burden [2].

Drug-likeness prediction Lipinski Rule of Five CNS drug design

Absence of 3-Position Substitution Differentiates the Target Compound from Anticonvulsant-Active Pyrrolidine-2,5-diones with Demonstrated In Vivo ED₅₀ Values

Quantitative anticonvulsant SAR studies on pyrrolidine-2,5-diones have established that 3-position substitution is a critical determinant of in vivo efficacy. N-Mannich bases with 3-methyl, 3-isopropyl, or 3-benzhydryl substituents show MES ED₅₀ values ranging from 16.13 mg/kg to 41.0 mg/kg in mice (i.p.) [1][2]. The most potent reported compound, N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (12), achieved ED₅₀ MES = 16.13 mg/kg and ED₅₀ scPTZ = 133.99 mg/kg, with lower neurotoxicity than ethosuximide and valproic acid [1]. 1-(1-Anilinobutyl)pyrrolidine-2,5-dione lacks any substituent at the 3-position of the pyrrolidine ring, placing it in a structurally distinct sub-class for which no anticonvulsant ED₅₀ data have been reported. This key structural divergence means the compound cannot be assumed to share the anticonvulsant activity of 3-substituted analogs.

Anticonvulsant SAR MES seizure model Pyrrolidine-2,5-dione scaffold

Succinimide N-Mannich Base Hydrolytic Lability: Class-Level Half-Life Range Enables Prodrug Strategy Differentiation

The target compound can be formally classified as an N-Mannich base of succinimide, in which the anilinobutyl moiety is linked to the imide nitrogen via a carbon-nitrogen bond susceptible to pH-dependent hydrolysis. Bundgaard and Johansen demonstrated that succinimide N-Mannich bases undergo first-order decomposition at pH 7.4 and 37 °C with half-lives spanning 0.9 min (p-toluidine derivative) to 4 h (procaine and benzocaine derivatives), with the rate increasing markedly with amine basicity [1]. The aniline pKa of the departing amine in 1-(1-anilinobutyl)pyrrolidine-2,5-dione (aniline pKa ≈ 4.6) places it at the lower-basicity end of this spectrum, predicting a shorter hydrolytic half-life than derivatives of more basic aliphatic amines. This class-level property differentiates N-Mannich base succinimides from N-alkyl succinimides (e.g., ethosuximide) that lack this hydrolytic prodrug character.

Prodrug design Mannich base hydrolysis Succinimide pharmacokinetics

Patent-Restricted Procurement Status Versus Freely Available Generic Succinimide Scaffolds

According to ChemicalBook's product listing, 1-(1-anilinobutyl)-2,5-pyrrolidinedione is subject to patent protection, with the explicit notice: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited' . The sole listed supplier is Specs (Netherlands), indicating a single-source or restricted-distribution procurement channel . This contrasts sharply with generic succinimide scaffolds such as succinimide itself (CAS 123-56-8), ethosuximide, and N-phenyl succinimide derivatives, which are available from multiple commercial vendors without patent encumbrance. The pyrrolidine-2,5-dione patent landscape includes active protection on IDO1 inhibitors (US patents 9169205-B2 and related families) and various N-substituted derivatives [1], underscoring that procurement of this specific compound requires diligence regarding intended use and territory-specific freedom-to-operate.

Intellectual property Patent-protected compounds Procurement compliance

Optimal Scientific and Industrial Use Cases for 1-(1-Anilinobutyl)pyrrolidine-2,5-dione Based on Verified Differentiation Evidence


Negative Control for 5-Lipoxygenase and COX-2 Anti-Inflammatory Screening Panels

The ChEMBL-confirmed lack of 5-lipoxygenase inhibition at 100 μM in RBL-1 cells [1] positions 1-(1-anilinobutyl)pyrrolidine-2,5-dione as a structurally matched negative control for screening campaigns evaluating pyrrolidine-2,5-dione derivatives as dual 5-LO/COX inhibitors. When benchmarking active compounds (e.g., derivatives achieving COX-2 IC₅₀ < 1 μM), the target compound provides a pharmacologically inert scaffold control that shares the core succinimide architecture without confounding anti-inflammatory activity.

Stereochemical Probe for Enantioselective SAR Studies on N-Substituted Succinimides

The single chiral center at the C1 position of the butyl chain [1] enables resolution into (R)- and (S)-enantiomers for differential biological testing. This contrasts with the closest crystallographically characterized analog, 1-[anilino(phenyl)methyl]pyrrolidine-2,5-dione, which lacks an equivalent stereocenter [2]. Procurement of enantiopure batches (via chiral chromatography or asymmetric synthesis) can reveal stereospecific target engagement that is inaccessible with racemic or achiral succinimide derivatives.

Prodrug Feasibility Assessment Using N-Mannich Base Hydrolysis Kinetics

As a formal N-Mannich base of succinimide, 1-(1-anilinobutyl)pyrrolidine-2,5-dione can serve as a model substrate for investigating pH-dependent hydrolytic release of aniline-containing cargo molecules. The class-established half-life range of 0.9 min to 4 h at pH 7.4, 37 °C [3] provides a quantitative framework for predicting the compound's stability in physiological media, guiding its use in transient prodrug or linker chemistry applications where controlled aniline release is desired.

Baseline Compound for N-Substitution-Only SAR Exploration of the Pyrrolidine-2,5-dione Scaffold

Since 1-(1-anilinobutyl)pyrrolidine-2,5-dione lacks any substituent at the 3-position of the pyrrolidine ring, it enables isolated investigation of N-substitution effects on physicochemical properties and biological activity without confounding contributions from 3-position groups. This is particularly valuable given that 3-substituted analogs achieve MES ED₅₀ values of 16.13–41.0 mg/kg in anticonvulsant models [4][5]; the target compound can serve as the unsubstituted reference point in systematic SAR matrices.

Quote Request

Request a Quote for 1-(1-Anilinobutyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.